Troglitazone
概述
描述
Troglitazone is an antidiabetic and anti-inflammatory drug, and a member of the drug class of the thiazolidinediones . It was prescribed for people with diabetes mellitus type 2 . It was patented in 1983 and approved for medical use in 1997 . It was subsequently withdrawn .
Synthesis Analysis
Troglitazone upregulates Nitric Oxide Synthesis in Vascular Smooth Muscle Cells . When troglitazone was added at increasing intervals after the stimulation of VSMC with IL-1, the enhancement in NO production decreased as the interval lengthened, suggesting that troglitazone alters NO synthase (NOS) expression by VSMC rather than having a direct affect on VSMC NOS activity .
Molecular Structure Analysis
Troglitazone has a molecular formula of C24H27NO5S . It is a member of chromanes and a thiazolidinone .
Chemical Reactions Analysis
Detailed quantum chemical analysis of the metabolic pathways for troglitazone has shown that quinone reactive metabolite is generated by oxidation of the OH group, but o-quinone methide reactive metabolite is formed by the oxidation of the methyl groups (CH 3 groups) ortho to the OH group of the chromane ring .
Physical And Chemical Properties Analysis
Troglitazone has a molecular weight of 441.54 g/mol . It is a member of chromanes and a thiazolidinone .
科学研究应用
Treatment of Type II Diabetes Mellitus
Troglitazone is used for the treatment of Type II diabetes mellitus . It can be used alone or in combination with a sulfonylurea, metformin, or insulin as an adjunct to diet and exercise . It improves insulin responsiveness in skeletal muscle of patients with type 2 diabetes by facilitating glucose transport activity, which thereby leads to increased rates of muscle glycogen synthesis and glucose oxidation .
Research in Liver Injury and Hepatocellular Carcinoma (HCC)
Troglitazone has been used in research to study drug-induced liver injury, a prevalent adverse event associated with pharmaceutical agents . In a study, a liver-immune-microphysiological-system (LIMPS) was built to fully demonstrate the liver injury triggered by troglitazone .
Study of Immune Hepatotoxicity
Troglitazone has been used to study immune hepatotoxicity . The study found that troglitazone can promote neutrophils to adhered hepatocytes, and the presence of troglitazone enhances the crosstalk between macrophages and neutrophils .
Research in Inflammatory Bowel Disease (IBD)
Troglitazone, an activator of the peroxisome proliferator-activated receptor-γ (PPAR-γ), has been used in research related to inflammatory bowel disease (IBD) . It prevents endothelial cell adhesion molecule expression and lymphocyte adhesion mediated by TNF-α .
Research in Inflammation and Cancer
Troglitazone has been highlighted as protective in models of inflammation and cancer . It has been shown to reduce the induction of endothelial MAdCAM-1, a molecule associated with the onset and progression of IBD .
Study of Drug-Induced Liver Injury
Troglitazone has been used in the study of drug-induced liver injury . The study found that troglitazone can induce damage in hepatocytes at clinically relevant blood concentrations not observed in other in vitro experiments .
作用机制
Target of Action
Troglitazone, a thiazolidinedione antidiabetic agent, primarily targets the peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ . These receptors regulate the transcription of numerous insulin-responsive genes that are critical for controlling glucose and lipid metabolism .
Mode of Action
Troglitazone’s mode of action is unique and dependent on the presence of insulin for activity . It binds to PPARs, leading to improved target cell response to insulin . This results in a decrease in hepatic glucose output and an increase in insulin-dependent glucose disposal in skeletal muscle .
Biochemical Pathways
Troglitazone affects several biochemical pathways. It decreases the rate of gluconeogenesis in the liver and increases glycolysis . This leads to a reduction in hepatic glucose output and an increase in insulin-dependent glucose disposal in skeletal muscle . Additionally, troglitazone has been shown to reduce inflammation, associated with a decrease in nuclear factor kappa-B (NF-κB) and a concomitant increase in its inhibitor (IκB) .
Pharmacokinetics
Troglitazone is rapidly absorbed after oral administration, with peak concentration occurring in two to three hours . It undergoes metabolism by sulfation, glucuronidation, and oxidation to form a sulfate conjugate (M1), a glucuronide conjugate (M2), and a quinone metabolite (M3), respectively .
安全和危害
未来方向
属性
IUPAC Name |
5-[[4-[(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5S/c1-13-14(2)21-18(15(3)20(13)26)9-10-24(4,30-21)12-29-17-7-5-16(6-8-17)11-19-22(27)25-23(28)31-19/h5-8,19,26H,9-12H2,1-4H3,(H,25,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPHKUHSUJUWKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C(=C1O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023719 | |
Record name | Troglitazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Troglitazone is a thiazolidinedione antidiabetic agent that lowers blood glucose by improving target cell response to insulin. It has a unique mechanism of action that is dependent on the presence of insulin for activity. Troglitazone decreases hepatic glucose output and increases insulin dependent glucose disposal in skeletal muscle. Its mechanism of action is thought to involve binding to nuclear receptors (PPAR) that regulate the transcription of a number of insulin responsive genes critical for the control of glucose and lipid metabolism. Troglitazone is a ligand to both PPARα and PPARγ, with a highter affinity for PPARγ. The drug also contains an α-tocopheroyl moiety, potentially giving it vitamin E-like activity. Troglitazone has been shown to reduce inflammation, and is associated with a decrase in nuclear factor kappa-B (NF-κB) and a concomitant increase in its inhibitor (IκB). Unlike sulfonylureas, troglitazone is not an insulin secretagogue. | |
Record name | Troglitazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00197 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Troglitazone | |
CAS RN |
97322-87-7 | |
Record name | Troglitazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97322-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Troglitazone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097322877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Troglitazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00197 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Troglitazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Melting Point |
184-186 °C | |
Record name | Troglitazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00197 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。